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Compound of Interest

Compound Name: D-Valinol

Cat. No.: B105835

For Researchers, Scientists, and Drug Development Professionals

Abstract

D-Valinol, a chiral amino alcohol, is a critical building block in the synthesis of pharmaceuticals
and other fine chemicals. Its stereochemistry plays a pivotal role in determining the biological
activity and efficacy of the final products. This technical guide provides an in-depth analysis of
the chirality and absolute configuration of D-Valinol. It details the assignment of its absolute
configuration using the Cahn-Ingold-Prelog (CIP) rules, outlines experimental protocols for its
enantioselective synthesis, and describes methods for the experimental determination of its
absolute configuration. This document is intended to serve as a comprehensive resource for
researchers, scientists, and drug development professionals working with this important chiral
molecule.

Introduction

D-Valinol, systematically named (2R)-2-amino-3-methyl-1-butanol, is the enantiomer of L-
Valinol. The "D" designation historically refers to its relationship to D-glyceraldehyde. However,
the unambiguous descriptor of its three-dimensional arrangement of atoms is the (R/S)
nomenclature based on the Cahn-Ingold-Prelog (CIP) priority rules. The precise control and
confirmation of its stereochemistry are paramount in its applications, particularly in the
pharmaceutical industry where stereoisomers can exhibit vastly different pharmacological and
toxicological profiles.
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Physicochemical and Chiroptical Properties of D-
Valinol

A summary of the key quantitative data for D-Valinol is presented in Table 1. These properties
are essential for its identification, characterization, and quality control.

Property Value Reference(s)

] (2R)-2-amino-3-methylbutan-1-
Systematic Name |
0

(R)-(-)-2-Amino-3-methyl-1-

Synonyms butanol, D-2-Amino-3-methyl- [1]
1-butanol

CAS Number 4276-09-9 [1]

Molecular Formula C5H13NO [1]

Molecular Weight 103.16 g/mol [1]

Melting Point 29-31 °C

Boiling Point 63-65 °C at 0.9 mmHg

Optical Rotation [a]D20 -14.6° (neat)

Absolute Configuration: The Cahn-Ingold-Prelog
(CIP) Rules

The absolute configuration of the stereocenter in D-Valinol is designated as (R). This is
determined by applying the Cahn-Ingold-Prelog (CIP) priority rules.

Step-by-Step Assignment of the Absolute Configuration
of D-Valinol

« ldentify the Chiral Center: The chiral center in D-Valinol is the carbon atom bonded to the
amino group (-NH2), the hydroxymethyl group (-CH20H), the isopropyl group (-CH(CH3)2),
and a hydrogen atom (-H).
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» Assign Priorities to the Substituents: Priorities are assigned based on the atomic number of
the atoms directly attached to the chiral center. Higher atomic numbers receive higher
priority.

o Priority 1: The Nitrogen atom of the amino group (-NH2) has the highest atomic number
(Z=7).

o Priority 2: The Carbon atom of the hydroxymethyl group (-CH20H) is attached to an
Oxygen atom (Z=8), giving it a higher priority than the isopropyl group's carbon, which is
attached to other carbons.

o Priority 3: The Carbon atom of the isopropyl group (-CH(CH3)2) is attached to two other
carbon atoms.

o Priority 4: The Hydrogen atom (-H) has the lowest atomic number (Z=1).

o Orient the Molecule: The molecule is oriented so that the lowest priority group (the hydrogen
atom) is pointing away from the viewer (represented by a dashed bond).

o Determine the Direction of Decreasing Priority: With the lowest priority group in the back, the
direction from the highest priority group (1) to the second highest (2) to the third highest (3)
is observed. For D-Valinol, this direction is clockwise.

» Assign the Configuration: A clockwise direction corresponds to an (R) configuration.
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Determination of Absolute Configuration 1
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Figure 1: Cahn-Ingold-Prelog (CIP) priority rules for D-Valinol.

Experimental Protocols
Enantioselective Synthesis of D-Valinol

Enantiomerically pure D-Valinol is commonly synthesized by the reduction of the
corresponding amino acid, D-valine. The following protocol is adapted from a procedure for the
synthesis of L-valinol and is applicable to the synthesis of D-Valinol.

Reaction Scheme:
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D-Valine LiAIH4, THF > D-Valinol
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Figure 2: Synthesis of D-Valinol from D-Valine.

Materials:

e D-Valine

e Lithium aluminum hydride (LIAIH4)

e Anhydrous tetrahydrofuran (THF)

o Ethyl ether

e 15% aqueous Sodium hydroxide (NaOH)
e Anhydrous sodium sulfate (Na2S04)

» Nitrogen gas

* Ice bath

Procedure:

e Reaction Setup: An oven-dried, three-necked flask equipped with a mechanical stirrer, a
reflux condenser, and a nitrogen inlet is flushed with nitrogen.

e LAH Suspension: A suspension of lithium aluminum hydride (1.5 molar equivalents relative to
D-valine) in anhydrous THF is prepared in the reaction flask.

» Addition of D-Valine: The mixture is cooled to 10°C in an ice bath. D-valine (1.0 molar
equivalent) is added in portions over 30 minutes, controlling the rate of addition to manage
the evolution of hydrogen gas.
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o Reflux: After the addition is complete, the ice bath is removed, and the reaction mixture is
allowed to warm to room temperature and then refluxed for 16 hours under a nitrogen

atmosphere.

e Quenching: The reaction mixture is cooled to 10°C in an ice bath and diluted with ethyl ether.
The reaction is carefully quenched by the sequential and slow addition of water, followed by
15% aqueous sodium hydroxide, and finally more water. Caution: The quenching of LiAIH4 is
highly exothermic and produces hydrogen gas. This step must be performed with extreme
care in a well-ventilated fume hood.

» Work-up: The resulting white precipitate is removed by filtration. The filter cake is washed
with ethyl ether.

» Extraction and Drying: The organic filtrates are combined, dried over anhydrous sodium
sulfate, and the solvent is removed under reduced pressure.

 Purification: The crude D-Valinol is purified by vacuum distillation to yield a clear liquid or a
low-melting solid.

Experimental Determination of Absolute Configuration
by Mosher's Method

Mosher's method is a reliable NMR spectroscopic technique for determining the absolute
configuration of chiral secondary alcohols and amines. It involves the formation of
diastereomeric esters or amides with a chiral derivatizing agent, a-methoxy-a-
trifluoromethylphenylacetic acid (MTPA), and subsequent analysis of their tH NMR spectra.

Workflow:
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Figure 3: Workflow for Mosher's Method.

Protocol:
 Esterification:
o Divide the D-Valinol sample into two portions.

o React one portion with (R)-(-)-a-methoxy-a-trifluoromethylphenylacetyl chloride ((R)-
MTPA-CI) in the presence of a non-chiral base (e.g., pyridine or triethylamine) to form the
(R)-MTPA ester.

o React the second portion with (S)-(+)-a-methoxy-a-trifluoromethylphenylacetyl chloride
((S)-MTPA-CI) under the same conditions to form the (S)-MTPA ester.

o Purify both diastereomeric esters by chromatography.
* 'H NMR Spectroscopy:

o Acquire high-resolution *H NMR spectra for both the (R)-MTPA and (S)-MTPA esters in the
same deuterated solvent (e.g., CDCI3).

o Carefully assign the proton signals for the substituents attached to the stereocenter.
e Data Analysis:

o Calculate the difference in chemical shifts (Ad) for corresponding protons in the two
diastereomers using the formula: Ad = 3S - dR.

o Based on the established model for Mosher's esters, protons on one side of the MTPA
plane will have positive Ad values, while protons on the other side will have negative Ad
values.

o By analyzing the signs of the Ad values for the protons of the isopropyl and hydroxymethyl
groups, the absolute configuration of the original D-Valinol can be deduced. For an (R)-
alcohol, the protons on the right side of the Fischer projection will have a positive Ad, and
those on the left will have a negative Ad.
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Other Experimental Techniques for Absolute
Configuration Determination

While Mosher's method is a powerful tool, other techniques can also be employed to determine
the absolute configuration of D-Valinol.

o X-ray Crystallography: This is the most definitive method for determining the absolute
configuration of a chiral molecule, provided that a suitable single crystal can be obtained.
The diffraction pattern of X-rays passing through the crystal allows for the precise
determination of the three-dimensional arrangement of atoms in the molecule.

 Circular Dichroism (CD) Spectroscopy: This technique measures the differential absorption
of left- and right-circularly polarized light by a chiral molecule. The resulting CD spectrum is
unique to a specific enantiomer and can be compared to a known standard or to theoretical
calculations to determine the absolute configuration.

Conclusion

The (R) absolute configuration of D-Valinol is a fundamental aspect of its chemical identity,
profoundly influencing its utility in asymmetric synthesis and drug development. The Cahn-
Ingold-Prelog rules provide a systematic method for its assignment. Enantioselective synthesis,
typically through the reduction of D-valine, allows for its preparation with high optical purity. The
absolute configuration can be unequivocally determined through experimental techniques such
as X-ray crystallography and circular dichroism, with Mosher's method offering a reliable NMR-
based alternative. A thorough understanding and application of these principles and protocols
are essential for any scientist working with this versatile chiral building block.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [A Technical Guide to the Chirality and Absolute
Configuration of D-Valinol]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b105835#d-valinol-chirality-and-absolute-
configuration]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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